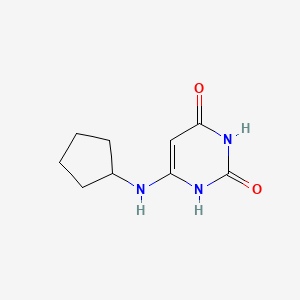

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are the L-type Ca2+ channels Cav1.2 and Cav1.3 . These channels are the main L-type Ca2+ channel subtypes in the brain and are predominantly located at postsynaptic somatodendritic locations.

Mode of Action

This compound interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels. This is achieved by slowing activation, inactivation, and enhancement of tail currents.

Biochemical Pathways

The activation of Cav1.2 and Cav1.3 channels by this compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle, brain, endocrine, and sensory function.

Pharmacokinetics

The compound’s interaction with its targets suggests that it can cross the blood-brain barrier to exert its effects on the brain’s l-type ca2+ channels.

Result of Action

The activation of Cav1.2 and Cav1.3 channels by this compound leads to an increase in inward Ca2+ currents. This can have various molecular and cellular effects, depending on the specific cell type and physiological context.

Biochemical Analysis

Biochemical Properties

6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2. This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116. This compound influences cell signaling pathways by inhibiting CDK2, leading to altered cell cycle progression and increased apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors regulated by CDK2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity. At therapeutic doses, it effectively inhibits tumor growth in animal models without causing significant adverse effects. At higher doses, it can induce toxicity, highlighting the importance of optimizing the dosage for clinical applications.

Metabolic Pathways

This compound is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it may exert its therapeutic effects. The distribution of this compound within the body can influence its efficacy and safety profile, making it an important factor to consider in drug development.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. It has been found to localize primarily in the nucleus, where it interacts with nuclear proteins involved in cell cycle regulation. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 181.22 g/mol

- CAS Number : 1933655-25-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown efficacy in inhibiting certain enzymes linked to cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission and cell signaling pathways.

Biological Activities

Research has documented several biological activities associated with this compound:

-

Anticancer Activity :

- Studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines.

- A recent study demonstrated that it significantly reduced cell viability in breast cancer and lung cancer models at micromolar concentrations.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce inflammatory markers in vitro and in vivo.

- Animal studies suggest a decrease in cytokine production following treatment with this compound.

-

Neuroprotective Properties :

- Preliminary research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability in cancer cells | |

| Anti-inflammatory | Decreased cytokine levels | |

| Neuroprotective | Modulated neuroinflammation |

Case Study 1: Anticancer Potential

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating significant potency against this cell line.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may exert its anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Research Findings

Recent research highlights the importance of structure-activity relationship (SAR) studies for optimizing the efficacy of this compound. Modifications to the cyclopentyl group have been explored to enhance selectivity and potency against specific targets.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound's structure allows it to interact with specific enzymes and receptors involved in tumor growth and proliferation. It has shown efficacy in inhibiting pathways critical for cancer cell survival.

- Case Study : A study published in a patent application (EP3733184A1) describes the synthesis of this compound and its derivatives, highlighting their potential as anticancer agents. The compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects .

Antiviral Properties

This compound has also been explored for its antiviral activities. It is believed to inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses.

- Research Findings : In laboratory settings, the compound has shown activity against several viruses, including those responsible for respiratory infections and other viral diseases. The specific mechanisms involve interference with viral RNA synthesis .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial in both cancer therapy and antiviral treatment. Its ability to inhibit specific kinases and polymerases can lead to reduced tumor growth or viral replication.

- Data Table: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclin-dependent kinase 2 | Competitive | 0.5 | Patent EP3733184A1 |

| Viral RNA polymerase | Non-competitive | 0.8 | Research Study |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, starting from pyrimidine precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

- Synthesis Overview : The compound can be synthesized through a series of chemical reactions involving cyclization and functional group modifications. The resulting derivatives often exhibit improved potency against targeted diseases.

Potential Side Effects and Toxicity

While the therapeutic potential of this compound is significant, understanding its safety profile is crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Pyrimidine-2,4-dione derivatives exhibit distinct electronic behaviors depending on substituents. For example:

- These compounds showed inhibitory activity against HIV reverse transcriptase, with melting points ranging from 130–210°C .

- Pyrido[2,3-d]pyrimidines (e.g., 6a–6d, ) : Substituted with hydroxybenzoyl groups, these compounds displayed HOMO-LUMO gaps of 3.91–4.10 eV, indicating moderate electronic stability. DFT studies confirmed charge transfer interactions between substituents and the pyrimidine ring .

- 6-Amino derivatives (e.g., 6-amino-1,3-dimethylpyrimidine-2,4-dione, ): Amino groups enhance nucleophilicity, which may improve binding to biological targets. These compounds have moderate molecular weights (~155.15 g/mol) and are used as intermediates in drug synthesis .

Physicochemical Properties

*Estimated based on molecular formula.

Key Insight: The cyclopentyl group likely reduces solubility compared to polar substituents (e.g., hydroxyl or amino groups), necessitating formulation strategies for bioavailability.

Preparation Methods

Synthesis of 6-Amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-dione Precursors

A widely reported approach to prepare 6-amino-substituted uracils involves the alkylation of 6-amino-uracil derivatives under basic conditions:

- Procedure : A mixture of 6-amino-1-alkyl uracil (1 mmol), 10–15% aqueous sodium hydroxide (0.3 mL), and 95% ethanol (0.9 mL) is heated under reflux for 15 minutes. Then, the alkylating agent (e.g., cyclopentyl iodide) is added dropwise (2 mmol), and the reaction mixture is refluxed for 3–8 hours. After solvent removal, the residue is partitioned between chloroform and water, and the organic layer is washed, dried, and evaporated to yield the substituted uracil.

This method is adaptable for introducing the cyclopentyl group at the 6-amino position by using cyclopentyl halides as alkylating agents.

Amination at the 6-Position

Representative Reaction Scheme for Preparation

Detailed Research Findings

- The alkylation step is critical and sensitive to reaction time, temperature, and base concentration to avoid over-alkylation or decomposition.

- The cyclopentylamino substitution at the 6-position enhances biological activity in related pyrimidine-2,4-dione derivatives due to increased hydrophobic interactions and binding affinity in enzyme active sites.

- Purification often requires gradient elution chromatography to separate closely related analogs and unreacted starting materials.

- Spectroscopic characterization (1H NMR, 13C NMR, melting point) confirms the structure and purity of the synthesized compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Base concentration (NaOH) | 10–15% aqueous | Facilitates deprotonation and alkylation |

| Solvent | Ethanol (95%) | Good solubility, reflux stability |

| Alkylating agent | Cyclopentyl iodide or bromide | Determines substitution pattern |

| Reaction temperature | Reflux (~78°C) | Ensures reaction completion |

| Reaction time | 3–8 hours | Balances conversion and side reactions |

| Purification | Flash chromatography (0–10% MeOH/DCM) | Removes impurities, unreacted materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.